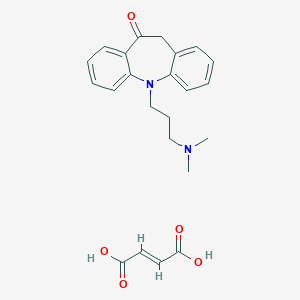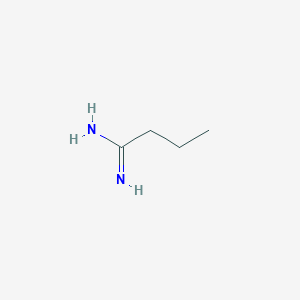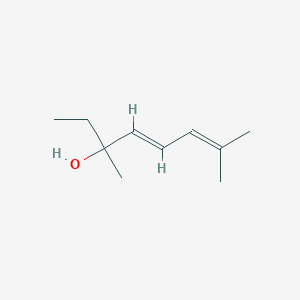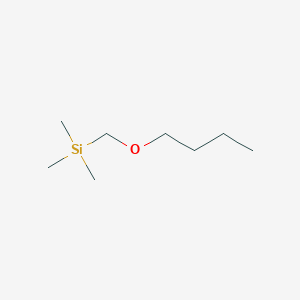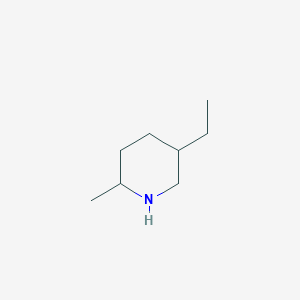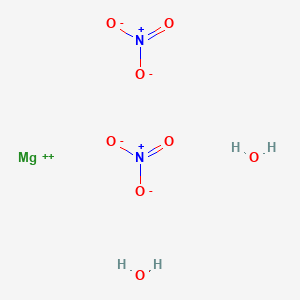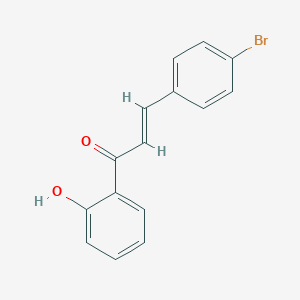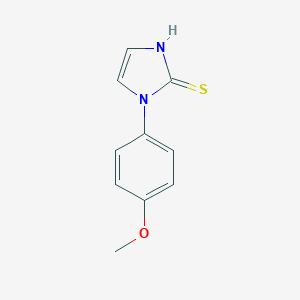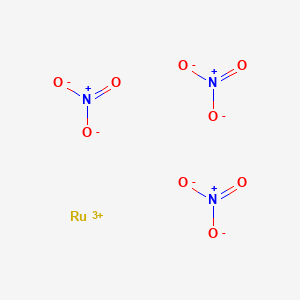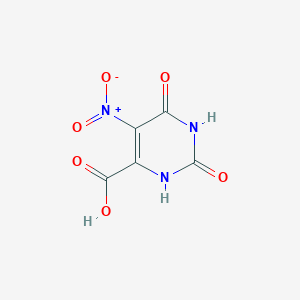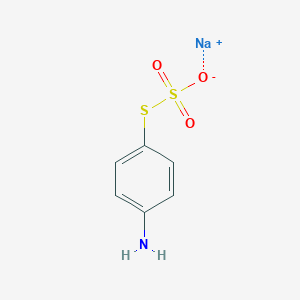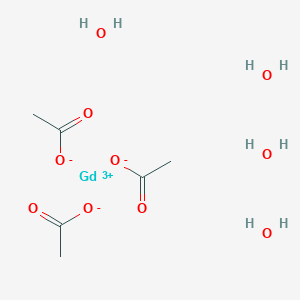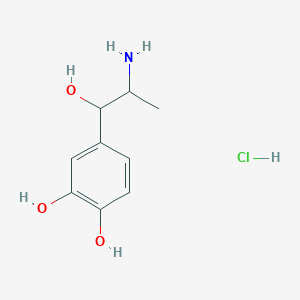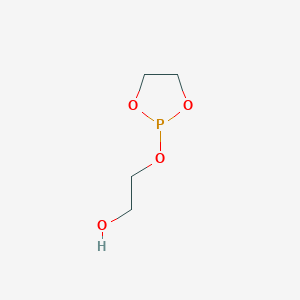
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol, also known as DEPE, is a phospholipid that has been widely used in scientific research due to its unique properties. DEPE is a synthetic phospholipid that is similar in structure to natural phospholipids found in cell membranes. It is composed of a hydrophilic head group, which contains a phosphorus atom, and a hydrophobic tail group, which consists of two long hydrocarbon chains. The unique structure of DEPE makes it an ideal candidate for use in various scientific applications.
Wirkmechanismus
The exact mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is not well understood, but it is believed to interact with cell membranes in a similar way to natural phospholipids. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can form lipid bilayers, which are the basic structural units of cell membranes. These bilayers can then interact with other molecules, such as proteins, to regulate various cellular processes.
Biochemische Und Physiologische Effekte
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity of lipid bilayers, which can affect the activity of membrane proteins. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been shown to have immunomodulatory effects, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has several advantages for use in lab experiments. It is a synthetic phospholipid that is readily available and can be easily synthesized. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is also stable and can be stored for long periods of time. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be modified to have different properties, which can be useful in various applications.
However, there are also limitations to the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in lab experiments. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a synthetic compound that may not accurately reflect the properties of natural phospholipids found in cell membranes. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol may have different effects on different cell types, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. One area of research is the development of new methods for synthesizing 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and modifying its properties. Another area of research is the use of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol in the development of new drug delivery systems. Additionally, research is needed to better understand the mechanism of action of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol and its effects on different cell types. Overall, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol is a promising compound that has the potential to be used in a wide range of scientific applications.
Synthesemethoden
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloroethanol with triethyl phosphite in the presence of a base such as sodium hydride. The resulting product is then treated with hydrogen peroxide to form 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been widely used in scientific research due to its unique properties. It has been used as a model membrane lipid in studies of membrane structure and function. 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has also been used as a component in liposomes, which are artificial vesicles that can be used to deliver drugs or other molecules to cells. Additionally, 2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol has been used as a surfactant in various applications, including in the production of nanoparticles and in the stabilization of emulsions.
Eigenschaften
CAS-Nummer |
1073-75-2 |
|---|---|
Produktname |
2-(1,3,2-Dioxaphospholan-2-yloxy)ethanol |
Molekularformel |
C4H9O4P |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
InChI |
InChI=1S/C4H9O4P/c5-1-2-6-9-7-3-4-8-9/h5H,1-4H2 |
InChI-Schlüssel |
MFWMOQNHOILVPR-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCO |
Kanonische SMILES |
C1COP(O1)OCCO |
Andere CAS-Nummern |
1073-75-2 |
Synonyme |
2-(1,3,2-dioxaphospholan-2-yloxy)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



